N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylquinoline-8-carboxamide
Description
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylquinoline-8-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylquinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-3-25-19-11-10-17(13-16(19)9-12-20(25)26)24-22(27)18-6-4-5-15-8-7-14(2)23-21(15)18/h4-8,10-11,13H,3,9,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFVIYMSRGTHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=C3N=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylquinoline-8-carboxamide typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Functional Group Introduction: The ethyl group can be introduced through alkylation reactions, while the carboxamide group can be added via amide coupling reactions using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and Friedel-Crafts catalysts (e.g., aluminum chloride).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylquinoline-8-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylquinoline-8-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound may inhibit or activate these targets, leading to a cascade of cellular events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide: Another quinoline derivative with different substituents.
2-methylquinoline-8-carboxamide: Lacks the ethyl group and has different biological activities.
Uniqueness
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylquinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
